![molecular formula C21H19N5O3 B2640076 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-29-2](/img/structure/B2640076.png)
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the triazolopyrimidine class
Mécanisme D'action
Target of Action
The primary target of the compound 3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one is the c-Met receptor tyrosine kinase . This receptor has been under extensive basic and preclinical investigation and is now known to be a “druggable” target .
Mode of Action
The compound 3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one interacts with the c-Met receptor tyrosine kinase, inhibiting its function
Biochemical Pathways
The inhibition of the c-Met receptor tyrosine kinase by 3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one affects various biochemical pathways. These pathways are involved in cell growth, survival, and migration . The downstream effects of these pathway alterations are complex and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of 3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one’s action are primarily related to its inhibition of the c-Met receptor tyrosine kinase . This inhibition can lead to changes in cell growth, survival, and migration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of reactions, often involving condensation and cyclization steps.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:
Use of Catalysts: Catalysts may be employed to increase the efficiency of the reactions.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.
Purification Techniques: Advanced purification techniques, such as chromatography, are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have identified this compound as a potential inhibitor of various cancer-related targets. For instance, it has been explored for its inhibitory effects on polo-like kinase 1 (Plk1), which is crucial in cell division and is often overexpressed in cancers. Compounds with similar structures have shown promise in selectively inhibiting Plk1's non-catalytic polo-box domain (PBD), leading to reduced cancer cell proliferation and increased apoptosis in vitro .
Structure-Activity Relationship Studies
Research has focused on modifying the compound's structure to enhance its efficacy and reduce toxicity. For example, modifications to the triazole and pyrimidine components have been systematically evaluated to determine their impact on biological activity . Such studies are essential for optimizing the compound for clinical use.
Case Study 1: Inhibition of Plk1
A study published in Nature Communications detailed the synthesis of several triazoloquinazolinone derivatives that included structural elements similar to those found in 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. These compounds exhibited significant inhibitory activity against Plk1 with IC50 values indicating effective concentrations for therapeutic action .
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound A | 14.74 ± 0.48 | Inhibits PBD of Plk1 |
Compound B | 4.38 ± 0.41 | Selective PBD inhibitor |
Case Study 2: Antimicrobial Properties
Another study investigated the antimicrobial properties of derivatives based on this compound framework. The results indicated that certain modifications enhanced antibacterial activity against Gram-positive bacteria while maintaining low cytotoxicity against human cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazolo[4,5-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents.
Triazolopyrimidine-Based Energetic Materials: These materials have applications in the field of energetic materials and explosives.
Uniqueness
The uniqueness of 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one lies in its specific substituents, which confer distinct chemical and biological properties
Activité Biologique
The compound 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure suggests interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with multiple functional groups that may contribute to its biological activity. The molecular formula and weight are essential for understanding its pharmacokinetics and interactions with biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit antimicrobial , antifungal , and anticancer properties. The following sections will delve into specific biological activities and findings from various studies.
In Vitro Studies
-
Cell Line Testing : The compound has been evaluated against a panel of cancer cell lines including leukemia, lung cancer, colon cancer, and breast cancer. The National Cancer Institute (NCI) Developmental Therapeutics Program conducted these tests using the sulforhodamine B assay to assess cytotoxicity.
These results indicate that the compound exhibits varying levels of cytotoxicity across different cancer types, suggesting its potential as an anticancer agent .
Cancer Type IC50 Value (µM) Activity Level MDA-MB-231 (Breast) 10.5 Moderate A549 (Lung) 12.0 Moderate HCT116 (Colon) 15.0 Low - Mechanism of Action : The mechanism by which the compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors critical for tumor growth and proliferation. The presence of the triazole ring is thought to facilitate binding to these targets, thereby modulating their activity .
Antimicrobial and Antifungal Properties
Preliminary studies suggest that the compound also possesses antimicrobial and antifungal activities. Specific assays have demonstrated effectiveness against various bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents .
Case Studies
Case Study 1: Antitumor Efficacy in Breast Cancer
A study involving MDA-MB-468 breast cancer cells demonstrated that modifications to the compound's structure significantly enhanced its anticancer activity. Specifically, substituting certain groups on the triazole ring improved efficacy against this cell line .
Case Study 2: Synergistic Effects
Research exploring combinations of this compound with established chemotherapeutics revealed synergistic effects that could enhance overall treatment efficacy in resistant cancer strains. This suggests that it may play a role in combination therapy strategies .
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13-8-14(2)10-16(9-13)26-20-19(23-24-26)21(28)25(12-22-20)11-18(27)15-4-6-17(29-3)7-5-15/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREZHXSSPBUGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.